

N1-Methoxymethyl Picrinine from *Alstonia scholaris*: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N1-Methoxymethyl picrinine*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine is an indole alkaloid that has been isolated from the leaves of *Alstonia scholaris* (L.) R. Br., a plant belonging to the Apocynaceae family.[1][2][3] *Alstonia scholaris*, commonly known as the devil's tree, has a rich history in traditional medicine across Asia and Africa for treating a variety of ailments, including chronic respiratory diseases, fever, and malaria.[2] This technical guide provides a comprehensive overview of **N1-Methoxymethyl picrinine**, focusing on its natural source, proposed isolation methods, and the current state of knowledge regarding its biological activities. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Phytochemical Context

Alstonia scholaris is a prolific source of diverse bioactive compounds, particularly monoterpenoid indole alkaloids. **N1-Methoxymethyl picrinine** belongs to the picrinine-type alkaloids, a subgroup of akuammiline alkaloids characterized by a complex, cage-like molecular architecture. It is found alongside other related alkaloids such as picrinine, picralinal, and 5-methoxystrictamine in the leaves of the plant.[2] The presence of this class of compounds underscores the potential of *Alstonia scholaris* as a source for novel therapeutic agents.

Physicochemical Properties of N1-Methoxymethyl Picrinine

While detailed experimental data for **N1-Methoxymethyl picrinine** is not extensively available in the public domain, some basic properties can be inferred from its chemical structure and information from chemical suppliers.

Property	Value	Source
Molecular Formula	C22H26N2O4	Inferred from structure
Molecular Weight	382.45 g/mol	Inferred from structure
CAS Number	1158845-78-3	MedChemExpress
Class	Indole Alkaloid (Picrinine-type)	[2]
Natural Source	Leaves of <i>Alstonia scholaris</i>	[1][2][3]
Appearance	Likely a solid, crystalline or amorphous powder	General alkaloid properties

Experimental Protocols: Isolation and Characterization

Detailed experimental protocols for the specific isolation of **N1-Methoxymethyl picrinine** are not readily available. However, based on the general procedures for isolating alkaloids from *Alstonia scholaris* and the reference to its presence in a hydro-alcoholic extract by Wang et al. (2009), a likely methodology can be outlined.[2]

Plant Material Collection and Preparation

- **Collection:** Fresh leaves of *Alstonia scholaris* are collected. Proper botanical identification is crucial to ensure the correct plant species.
- **Drying:** The leaves are air-dried in the shade to prevent the degradation of thermolabile compounds.

- Grinding: The dried leaves are ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

- Solvent System: A hydro-alcoholic solvent system (e.g., 70-80% ethanol in water) is used for extraction, as suggested by the literature.[\[2\]](#)
- Extraction Method: Maceration or Soxhlet extraction can be employed. Maceration involves soaking the powdered leaves in the solvent for an extended period (e.g., 24-72 hours) with occasional agitation. Soxhlet extraction provides a more exhaustive extraction.
- Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude hydro-alcoholic extract.

Fractionation and Purification

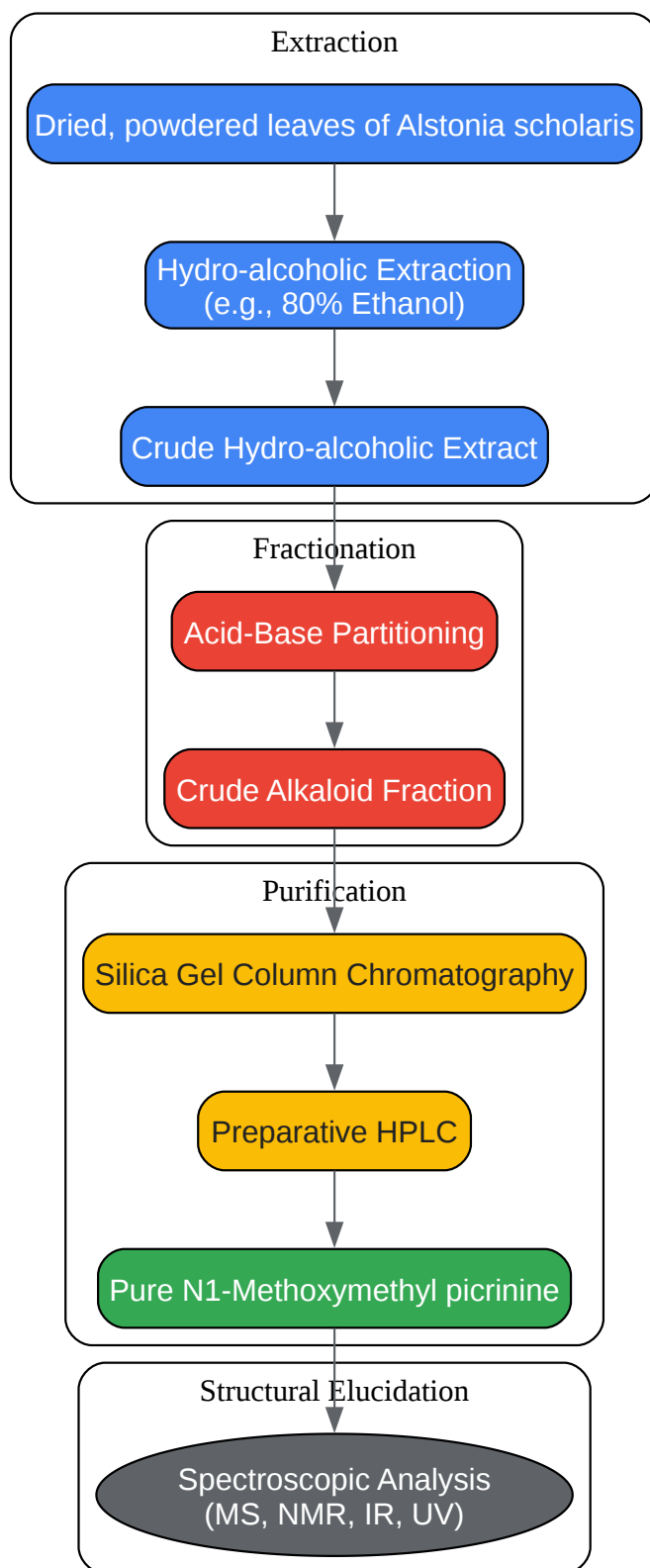
- Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH_4OH to pH 9-10) and the alkaloids are extracted with an organic solvent (e.g., dichloromethane or chloroform).
- Chromatography: The enriched alkaloid fraction is then subjected to chromatographic separation.
 - Column Chromatography: Silica gel column chromatography is a standard method for the initial separation of alkaloids.[\[2\]](#) A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) is typically used.
 - Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing **N1-Methoxymethyl picrinine** are further purified using pTLC or preparative HPLC to obtain the pure compound.

Structural Elucidation

The structure of the isolated **N1-Methoxymethyl picrinine** is confirmed using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, COSY, HMQC, and HMBC experiments are used to elucidate the complete chemical structure and stereochemistry.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions characteristic of the indole chromophore.

Experimental Workflow Diagram



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Caption: A generalized workflow for the isolation and characterization of **N1-Methoxymethyl picrinine**.

Biological Activity and Therapeutic Potential

The biological activity of **N1-Methoxymethyl picrinine** has not yet been extensively studied. However, the known activities of the crude extracts of *Alstonia scholaris* and the closely related alkaloid, picrinine, provide a basis for potential areas of investigation.

Compound/Extract	Reported Biological Activity	Potential Implications for N1-Methoxymethyl picrinine
Alstonia scholaris Leaf Extract	Anti-inflammatory, analgesic, antiasthmatic, anticancer, antimicrobial, antidiarrheal, antiplasmodial, hepatoprotective, immunomodulatory.[2]	N1-Methoxymethyl picrinine may contribute to one or more of these observed activities. Further investigation is warranted.
Picrinine	Anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme.[1]	Given the structural similarity, N1-Methoxymethyl picrinine may also possess anti-inflammatory properties, potentially through a similar or different mechanism.

Currently, there is no published data on the specific signaling pathways modulated by **N1-Methoxymethyl picrinine**.

Future Research Directions

The limited information available on **N1-Methoxymethyl picrinine** highlights several key areas for future research:

- Quantitative Analysis: Development of validated analytical methods (e.g., HPLC-UV, LC-MS/MS) to quantify the content of **N1-Methoxymethyl picrinine** in *Alstonia scholaris* from different geographical locations and at various stages of plant growth.

- **Biological Screening:** A comprehensive screening of the biological activities of purified **N1-Methoxymethyl picrinine** is essential. This should include, but not be limited to:
 - **Anti-inflammatory assays:** Investigating its effects on key inflammatory mediators (e.g., cytokines, prostaglandins) and signaling pathways (e.g., NF-κB, MAPKs).
 - **Anticancer assays:** Evaluating its cytotoxicity against a panel of cancer cell lines and exploring its mechanism of action (e.g., induction of apoptosis, cell cycle arrest).
 - **Neuropharmacological assays:** Assessing its potential effects on the central nervous system, given the traditional uses of the plant for neurological conditions.
- **Pharmacokinetic Studies:** Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of **N1-Methoxymethyl picrinine** to evaluate its drug-like potential.
- **Total Synthesis:** Development of an efficient total synthesis route would enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

Conclusion

N1-Methoxymethyl picrinine is a structurally intriguing indole alkaloid from the medicinally important plant *Alstonia scholaris*. While its presence has been confirmed, a significant knowledge gap exists regarding its quantitative abundance, detailed biological activities, and mechanism of action. This technical guide consolidates the currently available information and proposes a framework for its isolation and characterization. The rich ethnopharmacological background of *Alstonia scholaris* and the known anti-inflammatory properties of the related alkaloid picrinine suggest that **N1-Methoxymethyl picrinine** is a promising candidate for further investigation in the quest for novel therapeutic leads. The research directions outlined here provide a roadmap for unlocking the full potential of this natural product.

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- To cite this document: BenchChem. [N1-Methoxymethyl Picrinine from Alstonia scholaris: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12631715#n1-methoxymethyl-picrinine-natural-source-alstonia-scholaris]

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